2,5-Dibenzylidenecyclopentanone

Catalog No.
S1899429
CAS No.
895-80-7
M.F
C19H16O
M. Wt
260.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dibenzylidenecyclopentanone

CAS Number

895-80-7

Product Name

2,5-Dibenzylidenecyclopentanone

IUPAC Name

(2Z,5E)-2,5-dibenzylidenecyclopentan-1-one

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

InChI

InChI=1S/C19H16O/c20-19-17(13-15-7-3-1-4-8-15)11-12-18(19)14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2/b17-13-,18-14+

InChI Key

CVTOCKKPVXJIJK-SIJTWYJSSA-N

SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1=CC3=CC=CC=C3

Isomeric SMILES

C\1C/C(=C/C2=CC=CC=C2)/C(=O)/C1=C/C3=CC=CC=C3

Scientific research on 2,5-DBC focuses on its various properties and potential applications. Here are some areas of exploration:

  • Synthesis and Characterization: Research efforts involve developing new methods for synthesizing 2,5-DBC and characterizing its physicochemical properties like melting point, boiling point, and solubility. This information is crucial for understanding its behavior in different environments. Source 1:
  • Organic Reactions: Studies explore how 2,5-DBC reacts with other molecules. This can provide insights into its reactivity and potential applications in organic synthesis. For instance, research has investigated its reactions with dienes in Diels-Alder cycloadditions to form more complex cyclic structures. Source 2: )

2,5-Dibenzylidenecyclopentanone is an organic compound characterized by the molecular formula C19H16O\text{C}_{19}\text{H}_{16}\text{O}. It features a cyclopentanone core with two benzylidene groups located at the 2 and 5 positions. This compound is notable for its conjugated system, which contributes to its unique photophysical and chemical properties, making it a subject of interest in various chemical and biological studies .

DBCP itself does not possess a well-defined mechanism of action in biological systems. Its significance lies in its role as a precursor for molecules with potential biological activities [, ].

  • There is limited information regarding the specific hazards of DBCP.
  • As a general safety precaution, organic compounds should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and lab coats in a well-ventilated fume hood [].

  • Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
  • Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
  • Photodimerization: Under ultraviolet light, this compound can undergo a [2+2] cycloaddition reaction to form dimeric products .

These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry.

The biological activity of 2,5-dibenzylidenecyclopentanone has been studied extensively:

  • Enzyme Inhibition: It has been shown to inhibit glutathione S-transferases, which are crucial enzymes involved in detoxification processes within cells. This inhibition suggests potential applications in cancer therapy by modulating detoxification pathways.
  • Apoptosis Induction: The compound influences cellular processes by activating the caspase pathway, leading to apoptosis in cancer cells. This property is significant for developing anticancer agents.

The synthesis of 2,5-dibenzylidenecyclopentanone is typically achieved through a double Claisen-Schmidt condensation reaction. The general procedure involves:

  • Dissolving cyclopentanone in an ethanol-water mixture.
  • Adding two equivalents of benzaldehyde.
  • Introducing sodium hydroxide as a base to facilitate the reaction.
  • Heating the mixture under reflux for several hours.

This method allows for the formation of the desired product with reasonable yields and purity .

2,5-Dibenzylidenecyclopentanone has various applications across different fields:

  • Corrosion Inhibition: It has been studied for its ability to inhibit corrosion on copper surfaces in acidic environments, making it useful in materials science and engineering.
  • Photophysical Studies: The compound's unique photophysical properties make it valuable for research in photochemistry and materials science.
  • Biological Research: Its role as an enzyme inhibitor opens avenues for pharmaceutical applications, particularly in cancer treatment and detoxification processes .

Research indicates that 2,5-dibenzylidenecyclopentanone interacts with various biological molecules, influencing enzyme activity and cellular signaling pathways. Its mode of action as a mixed inhibitor on copper surfaces highlights its potential for practical applications in corrosion prevention. Furthermore, studies on its effects on cellular metabolism suggest that it may modulate gene expression and signal transduction pathways, which are critical for understanding its therapeutic potential .

Several compounds share structural similarities with 2,5-dibenzylidenecyclopentanone. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
BenzylideneacetoneContains a benzylidene group attached to acetoneKnown for its use as a flavoring agent
BenzylidenecyclohexanoneSimilar structure with a cyclohexanone coreExhibits different biological activity
DibenzylideneacetoneTwo benzylidene groups attached to acetoneExhibits strong antioxidant properties

While these compounds share certain structural features with 2,5-dibenzylidenecyclopentanone, they differ significantly in their biological activities and applications. The unique combination of properties exhibited by 2,5-dibenzylidenecyclopentanone makes it particularly interesting for further research and application development .

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Exact Mass

260.120115130 g/mol

Monoisotopic Mass

260.120115130 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-08-16

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